molecular formula C8H7BrF2O B6305044 6-Bromo-2,4-difluoro-3-methylbenzyl alcohol CAS No. 1879026-23-9

6-Bromo-2,4-difluoro-3-methylbenzyl alcohol

Cat. No.: B6305044
CAS No.: 1879026-23-9
M. Wt: 237.04 g/mol
InChI Key: VDMUGGUDWMFMNY-UHFFFAOYSA-N
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Description

6-Bromo-2,4-difluoro-3-methylbenzyl alcohol is an organic compound with the molecular formula C8H7BrF2O It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,4-difluoro-3-methylbenzyl alcohol typically involves the bromination and fluorination of a methylbenzyl alcohol precursor. The process can be summarized as follows:

    Fluorination: The fluorine atoms are introduced using fluorinating agents such as hydrogen fluoride (HF) or a fluorinating reagent like Selectfluor.

    Methylation: The methyl group is typically introduced via a Friedel-Crafts alkylation reaction using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination and Fluorination: Using large-scale reactors and optimized reaction conditions to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: NaOH, KOtBu, DMSO

Major Products Formed:

    Oxidation: 6-Bromo-2,4-difluoro-3-methylbenzaldehyde, 6-Bromo-2,4-difluoro-3-methylbenzoic acid

    Reduction: this compound derivatives

    Substitution: Various substituted benzyl alcohol derivatives

Scientific Research Applications

6-Bromo-2,4-difluoro-3-methylbenzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-difluoro-3-methylbenzyl alcohol involves its interaction with molecular targets such as enzymes or receptors. The bromine, fluorine, and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 6-Bromo-2,4-difluoro-3-methylbenzaldehyde
  • 6-Bromo-2,4-difluoro-3-methylbenzoic acid
  • 6-Bromo-2,4-difluoro-3-methylbenzene

Uniqueness: 6-Bromo-2,4-difluoro-3-methylbenzyl alcohol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of bromine and fluorine atoms enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

(6-bromo-2,4-difluoro-3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-4-7(10)2-6(9)5(3-12)8(4)11/h2,12H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMUGGUDWMFMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1F)Br)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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